1,3-Diallyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diallyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the reaction of isoquinoline derivatives with allyl halides under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the isoquinoline, followed by the addition of allyl bromide to form the diallyl derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3-Diallyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the allyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced tetrahydroisoquinoline derivatives, and substituted isoquinoline compounds .
Scientific Research Applications
1,3-Diallyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Diallyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. It is known to interact with enzymes and receptors in the nervous system, potentially modulating neurotransmitter activity. This interaction can lead to neuroprotective effects, making it a candidate for the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the allyl groups.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a benzyl group instead of allyl groups, known for its antineuroinflammatory properties.
Uniqueness
1,3-Diallyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of allyl groups, which enhance its reactivity and potential for further chemical modifications. This makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
1,3-bis(prop-2-enyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N.ClH/c1-3-7-13-11-12-9-5-6-10-14(12)15(16-13)8-4-2;/h3-6,9-10,13,15-16H,1-2,7-8,11H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWQDZVCNUKORZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CC2=CC=CC=C2C(N1)CC=C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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